3-Hydroxy-cyclobutanecarboxylic acid methylamide
Overview
Description
3-Hydroxy-cyclobutanecarboxylic acid methylamide is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Routes and Derivatives : Research has explored various synthesis routes for compounds related to 3-Hydroxy-cyclobutanecarboxylic acid methylamide, highlighting its versatility in chemical synthesis. For instance, studies have focused on synthesizing derivatives of 2-hydroxyimino- and 2-alkoxyimino-3-(acylhydrazono)butanoic acids, which are analogs of fungicidal antibiotics like strobilurins (Zakharychev, Golubtsova, & Kovalenko, 1999).
Photo-crosslinkable Polymers : The compound has been used in the synthesis of photo-crosslinkable poly(amic acid ester)s, showcasing its potential in advanced polymer technologies. These polymers have applications in photolithography, a key technique in microfabrication (Choi, Ahn, Kim, & Yi, 2009).
Molecular Structure and Stability : Research on cyclobutane derivatives, which include compounds structurally related to this compound, has provided insights into their intrinsic conformational properties. These studies are crucial for understanding the stability and reactivity of these compounds in various environments (Casanovas, Zanuy, Nussinov, & Alemán, 2006).
Applications in Material Science
- Photolithography and Polyimides : The compound's derivatives have been integral in synthesizing negative-type photosensitive polyamic acids, which are used in creating high-resolution polyimide films. These materials are significant in electronics and material science, due to their thermal stability and electrical insulating properties (Choi, Kwon, & Yi, 2006).
Biomedical Research
- Anticancer Drug Development : Derivatives of this compound have been explored for their potential in anticancer drug development. For example, research on Pt(II) complexes with substituted ligands based on this compound has shown promise in targeting specific cancer cell lines (Pavlova, Buslaev, Borisova, Temnov, Nazarov, & Podrugina, 2023).
Properties
IUPAC Name |
3-hydroxy-N-methylcyclobutane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-6(9)4-2-5(8)3-4/h4-5,8H,2-3H2,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCXEXSXVHMUSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.